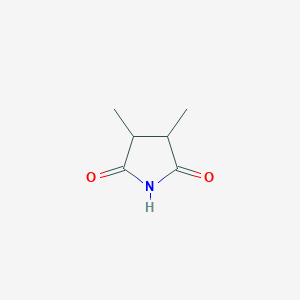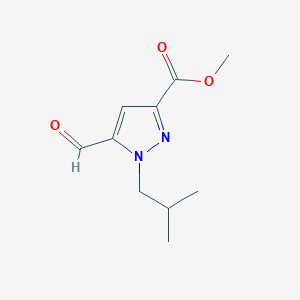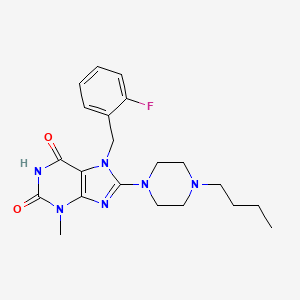![molecular formula C17H12FN5 B2917717 N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-41-6](/img/structure/B2917717.png)
N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and phenyl substituents
作用機序
Target of Action
The compound N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several targets. It has shown potential as an inhibitor of CDK2 , a cyclin-dependent kinase involved in cell cycle regulation. Additionally, it has demonstrated activity against Mycobacterium tuberculosis , suggesting potential as an antitubercular agent.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the kinase’s activity, disrupting the cell cycle and potentially leading to cell death . When acting against Mycobacterium tuberculosis, it may inhibit essential bacterial processes, leading to the death of the bacteria .
Biochemical Pathways
Its inhibitory effect on cdk2 suggests it may impact thecell cycle regulation pathway . In the case of Mycobacterium tuberculosis, it likely affects pathways essential for the bacteria’s survival .
Pharmacokinetics
It is known that the compound has aClogP value less than 4 and a molecular weight less than 400 , suggesting it may have good drug-like properties and bioavailability .
Result of Action
The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and potentially cell death . When acting against Mycobacterium tuberculosis, it can lead to the death of the bacteria .
Action Environment
The environment can influence the action of this compound. For instance, the presence of certain substituents on the compound can enhance its antitubercular activity . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and a suitable pyrimidinyl derivative, under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions: N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
類似化合物との比較
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: Another tyrosine kinase inhibitor with applications in oncology.
Dasatinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness: N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features, which may confer distinct biological activities compared to other similar compounds. Its fluorophenyl group, in particular, can influence its binding affinity and selectivity for certain targets.
特性
IUPAC Name |
N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHLPJIKXHATSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
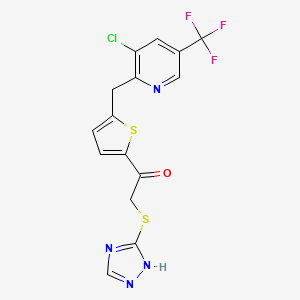
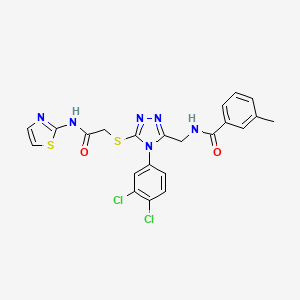
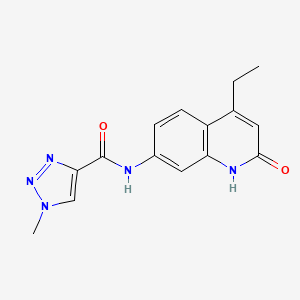
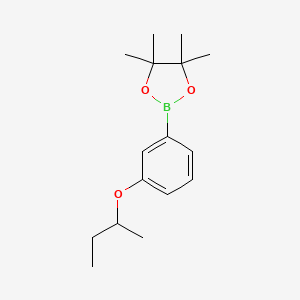
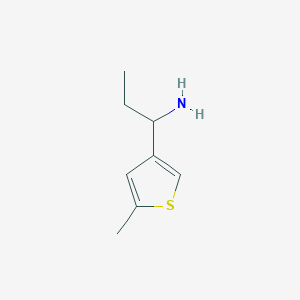
![N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2917643.png)
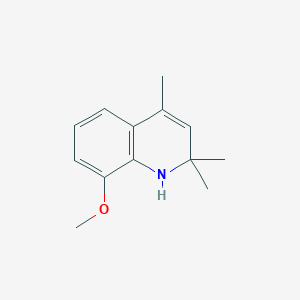
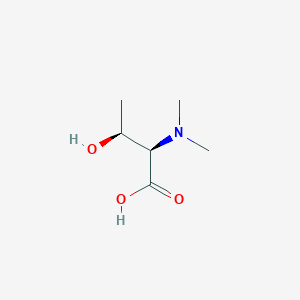
![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)
